(6-Fluoroquinolin-4-YL)boronic acid

Catalog No.
S13990776
CAS No.
M.F
C9H7BFNO2
M. Wt
190.97 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(6-Fluoroquinolin-4-YL)boronic acid

Product Name

(6-Fluoroquinolin-4-YL)boronic acid

IUPAC Name

(6-fluoroquinolin-4-yl)boronic acid

Molecular Formula

C9H7BFNO2

Molecular Weight

190.97 g/mol

InChI

InChI=1S/C9H7BFNO2/c11-6-1-2-9-7(5-6)8(10(13)14)3-4-12-9/h1-5,13-14H

InChI Key

RSKQLROPHVZDLR-UHFFFAOYSA-N

Canonical SMILES

B(C1=C2C=C(C=CC2=NC=C1)F)(O)O

(6-Fluoroquinolin-4-yl)boronic acid is an organic compound belonging to the class of boronic acids. It features a quinoline ring system substituted with a fluorine atom at the 6-position and a boronic acid functional group at the 4-position. The compound has the molecular formula C9H8BNO2C_9H_8BNO_2 and a molecular weight of approximately 172.98 g/mol. Its unique structure imparts distinctive chemical properties, making it valuable in various synthetic applications and biological studies.

  • Suzuki-Miyaura Cross-Coupling Reaction: This reaction allows for the formation of biaryl compounds by coupling (6-Fluoroquinolin-4-yl)boronic acid with aryl halides in the presence of palladium catalysts. This method is widely used in organic synthesis to create complex molecular architectures.
  • Oxidation and Reduction: The boronic acid moiety can be oxidized to form boronic esters or reduced to generate substituted boronic acids, broadening its utility in synthetic chemistry.
  • Nucleophilic Substitution Reactions: The fluorine substituent can undergo nucleophilic substitution, allowing for further functionalization of the compound.

The synthesis of (6-Fluoroquinolin-4-yl)boronic acid typically involves the following steps:

  • Starting Material Preparation: The synthesis often begins with commercially available 6-fluoroquinoline or its derivatives.
  • Borylation Reaction: The borylation is carried out using a boron source such as bis(pinacolato)diboron in the presence of a palladium catalyst. This step introduces the boronic acid functionality into the quinoline structure.
  • Purification: The resulting product is purified via recrystallization or column chromatography to isolate high-purity (6-Fluoroquinolin-4-yl)boronic acid.

(6-Fluoroquinolin-4-yl)boronic acid has several notable applications:

  • Synthetic Intermediates: It serves as an important building block in organic synthesis, particularly in constructing complex molecules through cross-coupling reactions.
  • Pharmaceutical Development: Given its potential biological activity, this compound may be explored for developing new therapeutic agents, especially those targeting cancer or infectious diseases.

Research into the interactions of (6-Fluoroquinolin-4-yl)boronic acid with biological targets is ongoing. Initial studies suggest that its unique structural features allow it to interact effectively with various proteins and enzymes, potentially leading to novel therapeutic applications. Further investigation into its binding affinities and mechanisms of action will be crucial for understanding its full biological potential.

(6-Fluoroquinolin-4-yl)boronic acid shares structural similarities with other boronic acids but is distinguished by its specific fluorine substitution on the quinoline ring. Here are some comparable compounds:

Compound NameCAS NumberSimilarityUnique Features
(6-Fluoroquinolin-3-yl)boronic acid1264511-20-70.96Different substitution pattern on the quinoline ring
(5-Fluoroquinolin-8-yl)boronic acid1072951-45-10.94Fluorine at different positions; potential distinct activity
(8-Fluoroquinolin-3-yl)boronic acid1207750-07-90.88Another positional variant; unique reactivity profile
(6-Fluoroquinolin-8-yl)boronic acid1072951-44-00.85Similar structure but different fluorine positioning
Quinolin-4-ylboronic acid371764-64-60.90Lacks fluorine; differing electronic properties

The unique fluorine substitution at the 6-position of (6-Fluoroquinolin-4-yl)boronic acid may impart distinct electronic characteristics compared to these similar compounds, influencing both its reactivity and potential biological activity.

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

191.0553868 g/mol

Monoisotopic Mass

191.0553868 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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